4-(tert-Butoxycarbonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(tert-Butoxycarbonyl)benzoic acid involves various chemical strategies, including nucleophilic substitutions and radical reactions of phenylazocarboxylates. These processes are essential for creating a versatile building block for synthetic organic chemistry, enabling the modification of the benzene ring under mild conditions and facilitating the generation of aryl radicals through reactions like oxygenation, halogenation, and carbohalogenation (Jasch, Höfling, & Heinrich, 2012).
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been detailed through X-ray analysis, revealing a departure from perfect staggering conformation (Meurs & Koningsveld, 1974). Such studies are crucial for understanding the spatial arrangement of atoms and the implications on the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-(tert-Butoxycarbonyl)benzoic acid derivatives can lead to various outcomes based on the reacting agents and conditions. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids showcases the compound's utility in creating complex molecular structures with specific configurations (Koseki, Yamada, & Usuki, 2011).
Physical Properties Analysis
The physical properties of 4-(tert-Butoxycarbonyl)benzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications, including its role in liquid crystals and coordination polymers (Raphael, Reddy, Vasudevan, & Cowley, 2012).
Scientific Research Applications
“4-(tert-Butoxycarbonyl)benzoic acid” is described as a versatile and effective compound for organic synthesis . Its mode of action involves creating a covalent connection between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This bond formation occurs via a nucleophilic substitution reaction .
- Development of amidine-based sphingosine kinase 1 nanomolar inhibitors and reduction of sphingosine 1-phosphate in human leukemia cells .
- Small-molecule ligands of methyl-lysine binding proteins: optimization of selectivity for L3MBTL3 .
- Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .
- Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold .
- Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity .
- (S)-3- (Carboxyformamido)-2- (3- (carboxymethyl)ureido)propanoic Acid as a Novel PSMA Targeting Scaffold for Prostate Cancer Imaging .
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Esterification Agent : It is often used as an esterification agent . The method to prepare 4-(tert-Butoxycarbonyl)benzoic acid can be achieved through the reaction of benzoic acid with tert-butanol .
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Acylating Agent : It serves as an acylating agent . Acylation is a process in organic chemistry where an acyl group is added to a compound.
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Acylation Reagent : It is also used as an acylation reagent . Acylation reagents are substances that can transfer an acyl group to a substrate in an acylation reaction.
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Synthesis of Indoleamide Derivatives : 4-(Boc-aminomethyl)benzoic Acid is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
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Synthesis of Aminopyridine-derived Amides : It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
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Food, Drug, Pesticide or Biocidal Product Use : It is used in food, drug, pesticide or biocidal product use .
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Esterification Agent : It is often used as an esterification agent . The method to prepare 4-(tert-Butoxycarbonyl)benzoic acid can be achieved through the reaction of benzoic acid with tert-butanol .
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Acylating Agent : It serves as an acylating agent . Acylation is a process in organic chemistry where an acyl group is added to a compound.
-
Acylation Reagent : It is also used as an acylation reagent . Acylation reagents are substances that can transfer an acyl group to a substrate in an acylation reaction.
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Synthesis of Indoleamide Derivatives : 4-(Boc-aminomethyl)benzoic Acid is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
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Synthesis of Aminopyridine-derived Amides : It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
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Food, Drug, Pesticide or Biocidal Product Use : It is used in food, drug, pesticide or biocidal product use .
Safety And Hazards
4-(tert-Butoxycarbonyl)benzoic acid is harmful if swallowed or inhaled, and it may cause respiratory irritation . It is also harmful in contact with skin, and it causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDCOLCHNVWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375436 | |
Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)benzoic acid | |
CAS RN |
20576-82-3 | |
Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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